molecular formula C5H8O B6160311 (1R,2S)-2-methylcyclopropane-1-carbaldehyde CAS No. 139765-03-0

(1R,2S)-2-methylcyclopropane-1-carbaldehyde

Cat. No.: B6160311
CAS No.: 139765-03-0
M. Wt: 84.1
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Description

(1R,2S)-2-methylcyclopropane-1-carbaldehyde is a chiral compound with a unique three-membered cyclopropane ring The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with halogens, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Halogenation using bromine in the presence of a radical initiator like AIBN (azobisisobutyronitrile).

Major Products

    Oxidation: 2-methylcyclopropane-1-carboxylic acid.

    Reduction: (1R,2S)-2-methylcyclopropane-1-methanol.

    Substitution: Halogenated derivatives of the cyclopropane ring.

Scientific Research Applications

(1R,2S)-2-methylcyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-methylcyclopropane-1-carboxylic acid
  • (1R,2S)-2-methylcyclopropane-1-methanol
  • (1R,2S)-2-phenylcyclopropane-1-carbaldehyde

Uniqueness

(1R,2S)-2-methylcyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an aldehyde group

Properties

CAS No.

139765-03-0

Molecular Formula

C5H8O

Molecular Weight

84.1

Purity

95

Origin of Product

United States

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